1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone ring fused with an imidazole ring, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
The synthesis of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: Starting with a suitable precursor, the pyridazinone ring is synthesized through cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring is then introduced via condensation reactions with appropriate reagents.
Chlorination and Ethylation: Chlorination and ethylation steps are carried out to introduce the chloro and ethyl groups at specific positions on the pyridazinone ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic acid
These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN4O3 |
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Molecular Weight |
268.65 g/mol |
IUPAC Name |
1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN4O3/c1-2-15-9(16)8(11)7(3-13-15)14-4-6(10(17)18)12-5-14/h3-5H,2H2,1H3,(H,17,18) |
InChI Key |
ORMILJZQZUBAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2C=C(N=C2)C(=O)O)Cl |
Origin of Product |
United States |
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